Home > Products > Screening Compounds P70720 > 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine -

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Catalog Number: EVT-13136669
CAS Number:
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a complex organic compound with the molecular formula C8H12N4C_8H_{12}N_4 and a molecular weight of 164.21 g/mol. It is classified under the category of pyrido[4,3-d]pyrimidines, which are heterocyclic compounds that play significant roles in medicinal chemistry due to their diverse biological activities. The compound is known for its potential applications in drug development and synthesis of biologically active molecules.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service with the number 66521-82-2. It is recognized for its purity of 97% as per commercial sources like AChemBlock and Sigma-Aldrich . The IUPAC name provides a systematic way to identify its structure and functional groups, emphasizing its classification within nitrogen-containing heterocycles.

Synthesis Analysis

Methods

The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine can be achieved through several methods, primarily involving multi-step reactions that include cyclization processes. A notable approach involves the reaction of various substituted anilines with carbonyl compounds under acidic or basic conditions to form the desired pyrido-pyrimidine framework.

Technical Details

  1. Starting Materials: Commonly used starting materials include substituted piperidones and thioureas.
  2. Reagents: Acidic catalysts or bases are often employed to facilitate cyclization.
  3. Conditions: The reactions may require controlled temperatures and specific solvent systems to optimize yield and purity.

For example, a method described in patent literature outlines the use of N-benzylpiperidone derivatives reacted with thiourea derivatives under reflux conditions to yield various tetrahydropyrido derivatives .

Molecular Structure Analysis

Structure

The molecular structure of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine can be represented using SMILES notation as NC1=NC=C(CN(C)CC2)C2=N1. This notation captures the arrangement of atoms and bonds within the molecule.

Data

  • Molecular Formula: C8H12N4C_8H_{12}N_4
  • Molecular Weight: 164.21 g/mol
  • CAS Number: 66521-82-2
  • Structural Features: The compound features a tetrahydropyrido ring fused to a pyrimidine structure with amino groups contributing to its reactivity and potential biological activity.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amines and heterocycles, including:

  1. Substitution Reactions: Amines can act as nucleophiles in electrophilic aromatic substitution.
  2. Condensation Reactions: The presence of amino groups allows for condensation with aldehydes or ketones.
  3. Cyclization Reactions: The structure can undergo further cyclization to form more complex heterocycles.

Technical Details

For instance, reactions involving this compound may include forming derivatives through acylation or alkylation processes, which are crucial for modifying its pharmacological properties.

Mechanism of Action

The mechanism of action for compounds like 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific pathways:

  1. Target Interaction: The amino groups may facilitate hydrogen bonding with target proteins.
  2. Biological Activity: The compound may exhibit anti-inflammatory or anti-cancer properties depending on its structural modifications.

Data from pharmacological studies indicate that similar compounds have shown activity against various cancer cell lines and could influence signaling pathways involved in cell proliferation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Melting Point: Specific melting points may vary based on purity and form but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Solubility in water and organic solvents varies; polar solvents often enhance solubility due to the presence of amino groups.
  • Stability: Stability under various pH conditions is crucial for its application in biological systems.

Relevant data from sources indicate that compounds in this class generally exhibit good thermal stability but should be handled under controlled conditions to prevent degradation.

Applications

The applications of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine extend into several scientific fields:

  1. Pharmaceutical Development: Its structure allows for modification leading to potential therapeutic agents targeting cancer or neurodegenerative diseases.
  2. Chemical Research: Used as a building block in synthesizing more complex organic molecules with desired biological activities.
  3. Biochemical Studies: Investigated for its role in enzyme inhibition studies or receptor binding assays.
Introduction to the Role of Pyridopyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrido[4,3-d]pyrimidine Derivatives in Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its multifaceted capacity for molecular interactions and structural mimicry of purine bases. This bicyclic framework incorporates key pharmacophoric features:

  • Hydrogen-bonding capacity from the pyrimidine N1 and N3 atoms, which serve as hydrogen-bond acceptors, and the C4-amino group, which functions as both a donor and acceptor. This enables targeted interactions with ATP-binding sites of kinases and nucleotide-binding domains of other enzymes [3] [5].
  • Reduced planarity in the 5,6,7,8-tetrahydro derivatives, which decreases π-stacking interactions but enhances solubility and bioavailability compared to fully aromatic analogs. The saturated ring system adopts a semi-flexible boat conformation, allowing adaptation to enzyme active sites while maintaining the planar pharmacophoric pyrimidine ring [4] [9].
  • Sterically accessible C2 and C4 positions that serve as vectors for functionalization. Strategic substitution at these positions has yielded compounds with diverse target affinities and refined pharmacokinetic properties [4].

Table 1: Impact of Pyrido[4,3-d]pyrimidine Substitutions on Biological Activity

PositionSubstituentTargetBiological EffectReference
C24-PyridylTankyrase (TNKS-2)Nicotinamide-site binding (IC₅₀ = 0.15 μM) [9]
C4AminoTopoisomerase IIH-bond donation to catalytic residues [5]
C6MethylKinase insert domainEnhanced hydrophobic pocket penetration [3]
N7/N8Saturation (tetrahydro)MultipleImproved solubility & metabolic stability [4]

The scaffold's versatility is demonstrated in its applications across diverse therapeutic targets:

  • Kinase Inhibition: 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives exhibit potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2/KDR), a key regulator of tumor angiogenesis. The methyl group at C6 enhances hydrophobic interactions within the kinase hinge region, while the C4-amino group forms critical hydrogen bonds with catalytic residues [3].
  • Topoisomerase II Inhibition: Tetrahydropyrido[4,3-d]pyrimidin-4-amines (e.g., ARN21929) inhibit human topoisomerase IIα at low micromolar concentrations (IC₅₀ = 4.5 ± 1.0 μM) without acting as DNA-damaging poisons. This mechanism potentially reduces the risk of therapy-related secondary leukemias associated with classical topoisomerase poisons [5].
  • Epigenetic Modulation: The scaffold serves as a synthetic precursor for tetrahydropteroic acid analogs, which play roles in folate metabolism and nucleotide biosynthesis pathways, highlighting its relevance in antimetabolite therapies [4].

Historical Context and Evolution of Tetrahydropyrido-Pyrimidine-Based Therapeutics

The medicinal exploration of tetrahydropyrido[4,3-d]pyrimidines has evolved through distinct phases:

  • Early Synthetic Foundations (1960s-1980s): Initial synthetic methodologies focused on annulation strategies using enaminones and amidines. A landmark 1965 patent (US3306901A) detailed the preparation of 4-hydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines as intermediates for pteridine analogs. These early routes employed harsh conditions (POCl₃, high temperatures) with limited regiocontrol [8].
  • Scaffold-Hopping Era (1990s-2000s): Medicinal chemists systematically explored isosteric replacements of quinazolines and purines. Neurocrine Biosciences' work on gonadotropin-releasing hormone (GnRH) antagonists demonstrated the therapeutic viability of this scaffold. They identified 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as potent antagonists (Kᵢ < 100 nM) through computational template screening and combinatorial chemistry, showcasing the first rational design approach for this chemotype [6].
  • Targeted Kinase Inhibitor Development (2010-Present): Advances in crystallography enabled structure-based design of inhibitors targeting specific oncogenic kinases. The 6-methyltetrahydropyrido[4,3-d]pyrimidin-4-amine motif emerged as a key pharmacophore for VEGFR-2 and tankyrase inhibition. Fluorochem's synthesis of [(6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride (CAS 2169997-56-0) provided a versatile building block for structure-activity relationship studies .
  • Recent Refinements (2020s): Contemporary research focuses on mitigating the planar aromaticity-associated toxicity through saturation while preserving target engagement. The 2025 identification of ARN21929 exemplifies this trend – its tetrahydropyrido[4,3-d]pyrimidine core provides optimal topoisomerase II inhibition with improved solubility (thermodynamic solubility = 596 µM) and metabolic stability (t₁/₂ > 30 min in liver microsomes) compared to earlier fully aromatic analogs [5].

Table 2: Historical Milestones in Tetrahydropyrido[4,3-d]pyrimidine Therapeutic Development

Time PeriodKey AdvancementTherapeutic ApplicationSignificance
1965First synthetic routes patentedPteridine analogsEstablished core synthetic methodology [8]
2000sGnRH antagonist identificationReproductive disordersDemonstrated scaffold versatility beyond kinase targets [6]
2010sVEGFR-2 inhibitors developmentAntiangiogenic cancer therapyValidated kinase target engagement [3]
2019Tankyrase inhibitors via scaffold hoppingWnt pathway-dependent cancersExploited NAD⁺-mimetic properties [9]
2025ARN21929 topoisomerase II inhibitorBroad-spectrum anticancer agentAchieved balance of potency & drug-like properties [5]

The scaffold's evolution reflects three strategic shifts in medicinal chemistry:

  • Synthetic Accessibility: Transition from multi-step linear syntheses to one-pot annulations and microwave-assisted cyclizations increased molecular diversity. Modern routes employ enaminone intermediates with amidines or guanidines under mild conditions (e.g., NaOEt/EtOH, reflux), improving yields and functional group tolerance [4] [7].
  • Target Profiling Expansion: Initial focus on antifolates broadened to include kinases (VEGFR-2, PDGFR-β), epigenetic regulators (tankyrases), DNA topology modulators (topoisomerase II), and neuroendocrine targets (GnRH receptor). This diversification was facilitated by the scaffold's capacity for both nicotinamide-mimetic and adenine-mimetic binding modes [6] [9].
  • Property-Based Design: Strategic saturation (5,6,7,8-tetrahydro derivatives) and C6-methylation systematically addressed the limitations of fully aromatic pyridopyrimidines – poor solubility, high CYP450 affinity, and hERG inhibition risk – while maintaining nanomolar target affinities [5].

Properties

Product Name

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

IUPAC Name

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

InChI

InChI=1S/C8H12N4/c1-12-3-2-7-6(4-12)8(9)11-5-10-7/h5H,2-4H2,1H3,(H2,9,10,11)

InChI Key

HAOXUWHEHFHOMA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.